An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-Dichloro-6,7-difluoroquinoxaline
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-Dichloro-6,7-difluoroquinoxaline
Executive Summary: 2,3-Dichloro-6,7-difluoroquinoxaline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its quinoxaline core is a recognized "privileged scaffold" found in numerous biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 3 positions, activated by the electron-withdrawing nature of the pyrazine ring and further influenced by the fluorine substituents on the benzene ring, makes it an exceptionally versatile building block for combinatorial chemistry and targeted synthesis. This guide provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its applications, safety, and handling, tailored for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Profile
2,3-Dichloro-6,7-difluoroquinoxaline is a solid organic compound whose utility is defined by its structural and electronic properties. The fusion of a benzene ring with a pyrazine ring creates an electron-deficient aromatic system, which is further modulated by the four halogen substituents.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 91895-30-6 | [1] |
| Molecular Formula | C₈H₂Cl₂F₂N₂ | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Expected to be a beige or off-white solid, typical for similar dichloroquinoxaline derivatives.[2][3] | N/A |
| Melting Point | Not explicitly reported, but analogous compounds like 2,3-dichloroquinoxaline melt in the range of 150-155 °C.[2] | N/A |
| Solubility | Insoluble in water[4]; expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |
| Stability | Stable under normal laboratory conditions.[2] | N/A |
Spectroscopic Characterization
While a dedicated public spectrum for this specific molecule is not available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[5][6]
| Spectroscopy Type | Expected Data | Rationale & Assignment |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | A single signal, likely a multiplet or a complex singlet, in the aromatic region (~8.0-8.3 ppm). | The two protons (H-5 and H-8) are in a chemically equivalent environment, but will couple to the adjacent fluorine atoms, leading to a complex splitting pattern. |
| ¹³C NMR | Multiple signals in the aromatic region (120-150 ppm). | Expect distinct signals for the carbon atoms bearing chlorine, fluorine, and hydrogen, as well as the quaternary carbons of the pyrazine ring. |
| ¹⁹F NMR | A single signal in the typical aromatic fluorine region. | The two fluorine atoms are chemically equivalent, resulting in one primary resonance. |
| FT-IR (cm⁻¹) | ~1610-1580 (C=C/C=N stretching), ~1480 (Aromatic ring), ~1250 (C-F stretching), ~750 (C-Cl stretching). | These wavenumbers correspond to the characteristic vibrations of the quinoxaline core and its halogen substituents.[5] |
| Mass Spec (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 234, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | The isotopic signature of chlorine is a definitive marker for confirming the compound's identity. |
Synthesis and Mechanistic Considerations
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, typically achieved through the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound.[7][8] The preparation of 2,3-dichloro-6,7-difluoroquinoxaline follows a logical two-step sequence starting from commercially available precursors.
Proposed Synthetic Workflow
The synthesis involves an initial condensation to form the quinoxaline-2,3-dione, followed by a chlorination step.
Caption: Proposed two-step synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline.
Detailed Experimental Protocol (Illustrative)
This protocol is a self-validating system based on established methods for similar transformations.[6]
Step 1: Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
-
Reaction Setup: To a round-bottom flask, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
-
Solvent Addition: Add aqueous hydrochloric acid (e.g., 4M HCl) to serve as both the solvent and the acid catalyst. The acidic medium protonates the carbonyl groups of oxalic acid, activating them for nucleophilic attack by the diamine.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC by observing the consumption of the starting diamine.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol. Dry the solid under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of 2,3-Dichloro-6,7-difluoroquinoxaline
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), place the dried 6,7-difluoroquinoxaline-2,3(1H,4H)-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 4-12 hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. With extreme caution and in a well-ventilated fume hood, slowly pour the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.
-
Purification: Filter the crude solid, wash with abundant water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The primary value of 2,3-Dichloro-6,7-difluoroquinoxaline lies in its reactivity. The chlorine atoms at the C2 and C3 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAAr) reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it a powerful scaffold for building molecular libraries.
The electron-withdrawing fluorine atoms on the benzene moiety further enhance the electrophilicity of the C2/C3 positions, making substitutions more facile compared to its non-fluorinated analog.
General Reactivity Scheme
Caption: Versatility of the core scaffold in generating diverse chemical libraries.
Illustrative Protocol: Diamine Substitution
This protocol demonstrates a typical nucleophilic substitution reaction.[9]
-
Reaction Setup: Dissolve 2,3-Dichloro-6,7-difluoroquinoxaline (1.0 eq) in a polar aprotic solvent like DMF or NMP in a reaction vessel.
-
Reagent Addition: Add the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
The ability to perform sequential substitutions by carefully controlling stoichiometry and temperature allows for the creation of unsymmetrical 2,3-disubstituted quinoxalines, further expanding its synthetic utility.
Applications in Drug Discovery and Materials Science
The quinoxaline scaffold is a cornerstone in modern drug design.[9] Derivatives have shown a vast range of biological activities, including antibacterial, anticancer, and antiviral properties.[9][10][11] The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[11][12]
-
Oncology: As a scaffold, it is used to design inhibitors of various kinases and enzymes like Topoisomerase I, which are often overexpressed in cancer cells.[10][13]
-
Infectious Diseases: The core structure is present in several antibiotic drugs, and novel derivatives are constantly being explored to combat drug-resistant pathogens.[9]
-
Materials Science: The rigid, aromatic, and electron-deficient nature of the quinoxaline system makes it a candidate for developing organic semiconductors, dyes, and electroluminescent materials.[10]
2,3-Dichloro-6,7-difluoroquinoxaline is therefore not an end-product itself, but a high-value intermediate that provides a rapid entry point to novel, fluorinated molecules with significant potential in these advanced applications.
Safety, Handling, and Storage
While specific toxicity data for 2,3-Dichloro-6,7-difluoroquinoxaline is not published, the safety profile of the closely related 2,3-dichloroquinoxaline provides a reliable basis for its handling.[3]
GHS Hazard Information (Anticipated)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[3] |
| STOT - Single Exposure | H335: May cause respiratory irritation[3] |
Handling and Storage Recommendations
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2][3][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]
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SpectraBase. (n.d.). 6,7-Dichloro-2,3-diphenyl-quinoxaline. Retrieved from [Link]
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MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved from [Link]
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